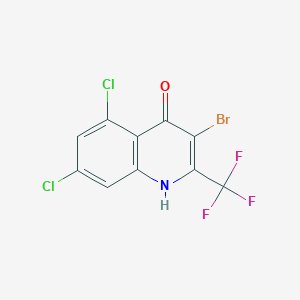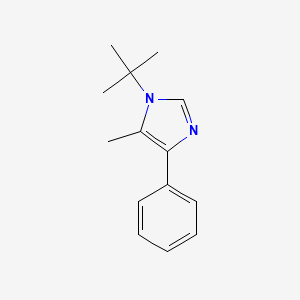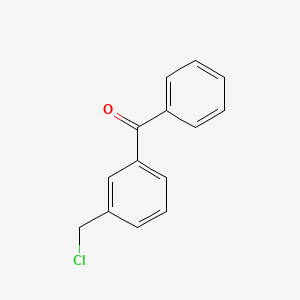
3-(Chloromethyl)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)benzophenone is an organic compound with the molecular formula C14H11ClO. It consists of a benzophenone core with a chloromethyl group attached to the third carbon of the benzene ring. This compound is of interest due to its versatile reactivity and applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)benzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 3-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Another method involves the chloromethylation of benzophenone using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the benzophenone to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the chloromethylation of benzophenone under controlled conditions, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)benzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding benzophenone derivatives.
Reduction: Reduction of this compound can yield benzyl alcohol derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Major Products Formed
Nucleophilic Substitution: Substituted benzophenone derivatives with various functional groups.
Oxidation: Benzophenone carboxylic acids or other oxidized products.
Reduction: Benzyl alcohol derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)benzophenone has numerous applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties, such as UV resistance and mechanical strength.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicinal Chemistry: Research into potential therapeutic agents often utilizes this compound as a starting material for the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)benzophenone involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. In biological systems, it can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chloromethylbenzophenone: Similar structure but with the chloromethyl group at the fourth position, leading to different reactivity and applications.
3-Methylbenzophenone: Contains a methyl group instead of a chloromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
3-(Chloromethyl)benzophenone is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Propriétés
Numéro CAS |
79128-88-4 |
|---|---|
Formule moléculaire |
C14H11ClO |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
[3-(chloromethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C14H11ClO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H,10H2 |
Clé InChI |
RKKKOHVIEUYSGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


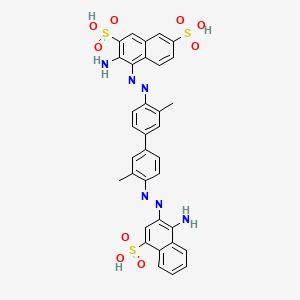
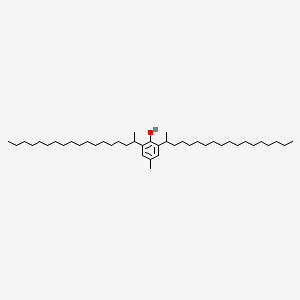


![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)

![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
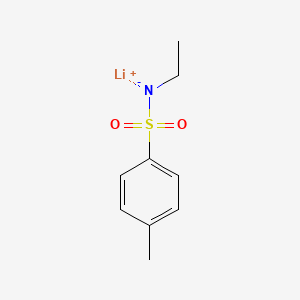
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)
